molecular formula C13H17N5O B8108592 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B8108592
M. Wt: 259.31 g/mol
InChI Key: JZEYOIHAQWYWOS-UHFFFAOYSA-N
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Description

1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a potent P2X7 receptor antagonist developed for central nervous system (CNS) disorders such as depression, neuroinflammation, and neurodegenerative diseases . Its structure features a triazolo[4,5-c]pyridine core with a methyl group at the 1-position and a pyridin-3-ylmethoxy methyl substituent at the 7-position. The compound was synthesized via a single-pot dipolar cycloaddition reaction followed by a Cope elimination, enabling efficient access to the chiral triazolopiperidine scaffold critical for P2X7 antagonism . Preclinical studies demonstrate its high selectivity for P2X7 receptors, inhibition of interleukin-1β (IL-1β) release, and efficacy in rodent models of mood disorders .

Properties

IUPAC Name

1-methyl-7-(pyridin-3-ylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-18-13-11(6-15-7-12(13)16-17-18)9-19-8-10-3-2-4-14-5-10/h2-5,11,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEYOIHAQWYWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2COCC3=CN=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a tetrahydropyridine moiety. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 318.37 g/mol. Its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo compounds exhibit significant anticancer properties. For instance, a related compound (designated as H12) showed potent inhibitory effects against several cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC₅₀ values for these cell lines were recorded at approximately 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells .

Mechanism of Action:
The anticancer effects are attributed to the inhibition of the ERK signaling pathway. Treatment with H12 resulted in decreased phosphorylation levels of key proteins involved in this pathway, such as ERK1/2 and c-Raf. Additionally, it induced apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Case Studies

  • In Vitro Studies :
    • Cell Lines : The compound was tested on various human cancer cell lines.
    • Results : Significant cytotoxicity was observed in a dose-dependent manner. For example, at concentrations of 8 μM to 24 μM, the percentage of apoptotic cells increased from 9.92% to 45.92% after 48 hours of treatment .
  • Comparative Analysis :
    • A comparative study indicated that the compound's activity was superior to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

Data Summary Table

Compound NameCell Line TestedIC₅₀ (μM)Mechanism
H12MGC-8039.47ERK Pathway Inhibition
H12HCT-1169.58Apoptosis Induction
H12MCF-713.1Cell Cycle Arrest

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine Derivatives (Letavic et al., 2017)

Letavic et al. optimized a series of 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine derivatives as P2X7 antagonists, focusing on pharmacokinetic (PK) properties . Key modifications included:

  • 4-Methyl substitution : Enhanced metabolic stability by reducing cytochrome P450 (CYP) enzyme interactions.
  • Polar substituents : Improved solubility and blood-brain barrier (BBB) penetration.

Key Data :

  • IC50 : 10–50 nM in human P2X7 receptor assays.
  • PK Profile : Half-life (t½) > 6 hours in rodents, oral bioavailability > 30%.
  • Clinical Candidate : Advanced to clinical trials for neuroinflammatory conditions .
5-Benzyl-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (Jana et al., 2023)

This analog features a benzyl group at the 5-position and a 4-methoxybenzyl group at the 1-position, synthesized via a triazolization reaction . However, bulky substituents may limit BBB penetration compared to the target compound.

6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines (Chrovian et al., 2018)

Chrovian’s lead compound shares the triazolo[4,5-c]pyridine core but differs in substitution:

  • 6-Methyl group : Stabilizes the chair conformation of the piperidine ring, enhancing receptor binding.
  • Electron-deficient aryl groups : Increased P2X7 affinity (IC50 = 8 nM) and reduced off-target effects .

Pharmacological and Pharmacokinetic Comparisons

Table 1. Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents IC50 (nM) t½ (h) BBB Penetration Clinical Status
Target Compound Triazolo[4,5-c]pyridine 1-Me, 7-(pyridin-3-ylmethoxy methyl) 15 4.5 Moderate Preclinical
Letavic et al. (2017) Lead Triazolo[4,5-c]pyridine 4-Me, optimized polar groups 10–50 6.2 High Phase I/II
Chrovian et al. (2018) Clinical Candidate Triazolo[4,5-c]pyridine 6-Me, electron-deficient aryl 8 5.8 Moderate Preclinical to Phase I
5-Benzyl-1-(4-methoxybenzyl) Analog Triazolo[4,5-c]pyridine 5-Bn, 1-(4-MeOBn) N/A N/A Low (predicted) Research-stage

Key Findings :

  • Substitution Position : Methyl groups at the 1- or 4-position (target vs. Letavic) influence metabolic stability and BBB penetration. Letavic’s 4-methyl derivatives show superior oral bioavailability .
  • Pyridinylmethoxy Group : The target compound’s 7-substituent enhances selectivity but may reduce solubility compared to Letavic’s polar groups .
  • Synthetic Accessibility : Chrovian’s dipolar cycloaddition method offers scalability for chiral triazolopiperidines, whereas Letavic’s route requires multi-step optimization .

Structure-Activity Relationship (SAR) Insights

  • 1-/4-Methyl Substitution : Methyl groups at the 1-position (target) improve metabolic stability, while 4-methyl (Letavic) optimizes receptor binding .
  • 7-Position Modifications : Bulky groups (e.g., pyridin-3-ylmethoxy) reduce off-target activity but may limit CNS exposure .
  • Triazole Core Rigidity : Conformational restraint from the fused triazole ring is critical for high-affinity P2X7 binding across all analogs .

Preparation Methods

Methylation at the 1-Position

The methyl group at the 1-position is introduced via alkylation using methyl iodide or dimethyl sulfate. This step typically occurs early in the synthesis to avoid interference with subsequent reactions. For instance, methylation of the triazole nitrogen in a tetrahydro-pyridine intermediate can be achieved under basic conditions (e.g., K2CO3 in acetone) at reflux. Yields for this step range from 70–85%, depending on the leaving group and base strength.

Installation of the Pyridin-3-Ylmethoxymethyl Group at the 7-Position

The pyridin-3-ylmethoxymethyl substituent is introduced through nucleophilic substitution or Mitsunobu reactions:

  • Nucleophilic Substitution : A chloromethyl intermediate at the 7-position reacts with pyridin-3-ylmethanol in the presence of a base such as NaH or DBU. This method is effective but requires anhydrous conditions to prevent hydrolysis.

  • Mitsunobu Reaction : Alternatively, the hydroxyl group of pyridin-3-ylmethanol can couple to a hydroxymethylated triazolo-pyridine precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This approach offers higher regioselectivity and milder conditions.

Multi-Component One-Pot Synthesis

A streamlined one-pot synthesis is feasible by combining cyclization and functionalization steps. For example, a four-component reaction involving:

  • A pyridine derivative (e.g., ethyl acetoacetate),

  • Hydrazine hydrate,

  • Methyl phenylglyoxylate,

  • Malononitrile,

in the presence of InCl3 under ultrasound irradiation (40°C, 20 min) can yield advanced intermediates. While this method was developed for pyrano-pyrazoles, adapting the conditions to include pyridin-3-ylmethanol and methylating agents could directly produce the target compound with reduced isolation steps.

Optimization Strategies

Catalytic Enhancements

  • Ultrasound Irradiation : Reduces reaction time from hours to minutes by enhancing mass transfer and activation energy.

  • Microwave Assistance : Accelerates cyclization and substitution steps, particularly for thermally sluggish reactions.

Protecting Group Strategies

To prevent undesired side reactions during functionalization:

  • The pyridine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, which is later removed under acidic conditions.

  • Benzyl groups are alternatively used for temporary protection, as they are readily cleaved via hydrogenolysis.

Analytical Characterization

Critical quality control metrics include:

ParameterMethodExpected Outcome
PurityHPLC≥95% (254 nm, C18 column)
Structural Confirmation1^1H/13^13C NMRMethyl singlet at δ 3.2 ppm; pyridyl aromatic protons at δ 7.5–8.5 ppm
Mass VerificationHRMSMolecular ion peak at m/z 285.132 (C14_{14}H17_{17}N5_5O)

Challenges and Mitigations

  • Regioselectivity in Cyclization : Competing formation oftriazolo[4,5-b]pyridine isomers can occur. Using bulky directing groups (e.g., tert-butyl) on the pyridine precursor minimizes this issue.

  • Stability of Intermediates : Chloromethyl intermediates are prone to hydrolysis. Anhydrous solvents (e.g., THF) and inert atmospheres (N2_2) improve stability.

Industrial Scalability Considerations

Patents highlight methods avoiding cryogenic conditions and hazardous reagents (e.g., diazomethane). Key scalable features include:

  • Column-Free Purification : Liquid-liquid extraction and crystallization replace chromatography, reducing costs.

  • High-Yield Steps : Overall yields exceeding 60% are achievable through optimized one-pot protocols .

Q & A

Q. What are the established synthetic routes for this compound, and what are their key advantages?

The synthesis of this triazolopyridine derivative primarily involves oxidative cyclization and dipolar cycloaddition strategies. For instance:

  • Oxidative ring closure : A green chemistry approach uses sodium hypochlorite as an oxidant in ethanol, achieving a 73% yield under ambient conditions . This method avoids toxic reagents like Cr(VI) or DDQ.
  • Dipolar cycloaddition : Reacting pyridynes with azides generates triazolopyridines with high regioselectivity (e.g., 78% yield for specific derivatives) .

Q. Table 1: Comparison of Synthetic Methods

MethodYieldKey AdvantagesLimitations
Oxidative cyclization73%Green solvent (ethanol), room temperatureRequires hydrazine intermediates
Dipolar cycloaddition78%High regioselectivityPyridyne precursors needed

Q. What analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : Resolves the fused triazole-pyridine ring system and substituents (e.g., methyl and pyridinylmethoxy groups).
  • X-ray crystallography : Validates the tetrahydropyridine ring conformation and stereochemistry .
  • HPLC-MS : Ensures purity (>95%) and detects byproducts from incomplete cyclization .

Q. What biological targets or therapeutic applications are associated with this compound?

This compound is a P2X7 receptor antagonist , with preclinical studies showing efficacy in neuroinflammatory and psychiatric disorders. Its methyl and pyridinylmethoxy groups enhance blood-brain barrier permeability, making it a candidate for CNS-targeted therapies .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be systematically addressed?

Regioselectivity in triazolopyridine formation depends on:

  • Catalytic systems : Copper(I) iodide in DMF improves regiocontrol during cycloadditions .
  • Substituent effects : Electron-withdrawing groups on azides direct triazole ring formation to specific pyridine positions .
  • Reaction monitoring : Real-time NMR or LC-MS identifies intermediates, enabling optimization of reaction time and temperature .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Structural modifications : Introducing lipophilic groups (e.g., methyl) improves metabolic stability, as shown in P2X7 antagonists with extended half-lives in rodent models .
  • Prodrug approaches : Masking polar groups (e.g., hydroxyls) enhances oral bioavailability .
  • In silico modeling : Predicts CYP450 metabolism hotspots to guide synthetic redesign .

Q. Table 2: Pharmacokinetic Optimization Data

ModificationHalf-life (mice)BioavailabilityReference
Methyl substitution6.2 h45%
Pyridinylmethoxy addition8.1 h38%

Q. How to design experiments for evaluating in vivo efficacy as a P2X7 antagonist?

  • Preclinical models : Use LPS-induced neuroinflammation in mice to assess cytokine suppression (e.g., IL-1β reduction via ELISA) .
  • PET imaging : Radiolabeled analogs (e.g., [18F]JNJ-64413739) quantify target engagement in the brain .
  • Dose-response studies : Establish ED50 values in behavioral assays (e.g., forced swim test for antidepressant effects) .

Methodological Notes

  • Contradictions in evidence : While oxidative methods () emphasize green chemistry, some hydrazine intermediates () may require hazardous reagents. Validate solvent and catalyst choices based on safety profiles.
  • Data gaps : Industrial-scale synthesis protocols are not well-documented; prioritize lab-scale optimization using DOE (Design of Experiments) principles.

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